[3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol
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Overview
Description
[3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol: is a chemical compound with the molecular formula C10H6BrF3OS . It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and benzene rings. This compound is notable for its bromine and trifluoromethyl substituents, which impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol typically involves the bromination of benzothiophene derivatives followed by the introduction of a trifluoromethyl group. The final step involves the addition of a methanol group to the benzothiophene ring. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of various substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biological Probes: Utilized in the development of biological probes for studying cellular processes.
Medicine:
Drug Development: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry:
Material Science: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
[3-Bromo-7-(trifluoromethyl)benzothiophene]: Lacks the methanol group, resulting in different chemical properties.
[3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]amine: Contains an amine group instead of a methanol group, leading to different reactivity and applications.
Uniqueness:
Methanol Group: The presence of the methanol group in [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol imparts unique chemical reactivity and potential biological activity.
Trifluoromethyl Group: The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it suitable for various applications.
Properties
IUPAC Name |
[3-bromo-7-(trifluoromethyl)-1-benzothiophen-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3OS/c11-8-5-2-1-3-6(10(12,13)14)9(5)16-7(8)4-15/h1-3,15H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJIWFMLPYSGRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)SC(=C2Br)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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